molecular formula C14H15NO3S B13802448 Ethyl 4-(4-methoxyphenyl)-2-methylthiazole-5-carboxylate CAS No. 887590-01-4

Ethyl 4-(4-methoxyphenyl)-2-methylthiazole-5-carboxylate

Cat. No.: B13802448
CAS No.: 887590-01-4
M. Wt: 277.34 g/mol
InChI Key: CPMKWMGPWLRRCA-UHFFFAOYSA-N
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Description

Ethyl 4-(4-methoxyphenyl)-2-methylthiazole-5-carboxylate is a synthetic organic compound belonging to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of an ethyl ester group, a methoxyphenyl group, and a methylthiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(4-methoxyphenyl)-2-methylthiazole-5-carboxylate typically involves multi-step reactionsThe reaction conditions often involve the use of phosphorus oxychloride (POCl3) as a reagent and refluxing at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(4-methoxyphenyl)-2-methylthiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the thiazole ring or other functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the methoxyphenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Ethyl 4-(4-methoxyphenyl)-2-methylthiazole-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 4-(4-methoxyphenyl)-2-methylthiazole-5-carboxylate involves its interaction with molecular targets, such as enzymes or receptors. The thiazole ring and methoxyphenyl group play crucial roles in binding to these targets, influencing their activity. The compound may inhibit or activate specific pathways, depending on its structure and the nature of the target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-(4-methoxyphenyl)-2-methylthiazole-5-carboxylate is unique due to its specific combination of functional groups and the thiazole ring. This structure imparts distinct chemical and biological properties, making it valuable for various applications. Its ability to undergo diverse chemical reactions and interact with biological targets sets it apart from similar compounds.

Properties

IUPAC Name

ethyl 4-(4-methoxyphenyl)-2-methyl-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3S/c1-4-18-14(16)13-12(15-9(2)19-13)10-5-7-11(17-3)8-6-10/h5-8H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPMKWMGPWLRRCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)C)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70652191
Record name Ethyl 4-(4-methoxyphenyl)-2-methyl-1,3-thiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70652191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.34 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887590-01-4
Record name Ethyl 4-(4-methoxyphenyl)-2-methyl-1,3-thiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70652191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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